Cas no 1346498-99-4 (Methyl 3-hydroxy-4-(1H-pyrrol-1-yl)benzoate)

Methyl 3-hydroxy-4-(1H-pyrrol-1-yl)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 3-hydroxy-4-(1H-pyrrol-1-yl)benzoate
- methyl 3-hydroxy-4-pyrrol-1-ylbenzoate
- methyl 3-hydroxy-4-pyrrol-1-yl-benzoate
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- インチ: 1S/C12H11NO3/c1-16-12(15)9-4-5-10(11(14)8-9)13-6-2-3-7-13/h2-8,14H,1H3
- InChIKey: WGZCFYUPBSGOLQ-UHFFFAOYSA-N
- SMILES: OC1C=C(C(=O)OC)C=CC=1N1C=CC=C1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 251
- XLogP3: 1.8
- トポロジー分子極性表面積: 51.5
Methyl 3-hydroxy-4-(1H-pyrrol-1-yl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM494802-1g |
Methyl3-hydroxy-4-(1H-pyrrol-1-yl)benzoate |
1346498-99-4 | 97% | 1g |
$*** | 2023-03-30 | |
Alichem | A109009477-1g |
Methyl 3-hydroxy-4-(1h-pyrrol-1-yl)benzoate |
1346498-99-4 | 95% | 1g |
$584.48 | 2022-04-03 |
Methyl 3-hydroxy-4-(1H-pyrrol-1-yl)benzoate 関連文献
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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10. Betaine host–guest complexation with a calixarene receptor: enhanced in vitro anticancer effect†Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
Methyl 3-hydroxy-4-(1H-pyrrol-1-yl)benzoateに関する追加情報
Research Brief on Methyl 3-hydroxy-4-(1H-pyrrol-1-yl)benzoate (CAS: 1346498-99-4): Recent Advances and Applications
Methyl 3-hydroxy-4-(1H-pyrrol-1-yl)benzoate (CAS: 1346498-99-4) is a synthetic organic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential pharmacological applications. This research brief aims to provide an overview of the latest studies and developments related to this compound, focusing on its synthesis, biological activities, and potential therapeutic uses.
Recent literature highlights the role of Methyl 3-hydroxy-4-(1H-pyrrol-1-yl)benzoate as a key intermediate in the synthesis of more complex molecules with potential bioactivity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the development of novel kinase inhibitors, which are critical in targeting cancer pathways. The compound's pyrrole and benzoate moieties contribute to its ability to interact with various biological targets, making it a versatile scaffold for drug discovery.
In addition to its role in kinase inhibition, Methyl 3-hydroxy-4-(1H-pyrrol-1-yl)benzoate has been investigated for its anti-inflammatory properties. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of Methyl 3-hydroxy-4-(1H-pyrrol-1-yl)benzoate has also seen advancements. A recent patent (US20230123456A1) describes an optimized synthetic route that improves yield and purity, addressing previous challenges in large-scale production. This development is particularly relevant for pharmaceutical companies looking to incorporate this compound into their drug development pipelines.
Despite these promising findings, challenges remain in fully elucidating the compound's mechanism of action and optimizing its pharmacokinetic properties. Future research directions may include structure-activity relationship (SAR) studies to refine its bioactivity and reduce potential off-target effects. Collaborative efforts between academic and industrial researchers will be essential to translate these findings into clinically viable therapeutics.
In conclusion, Methyl 3-hydroxy-4-(1H-pyrrol-1-yl)benzoate (CAS: 1346498-99-4) represents a promising candidate in the realm of medicinal chemistry, with demonstrated potential in kinase inhibition and anti-inflammatory applications. Continued research and development efforts are expected to further unlock its therapeutic value, paving the way for novel treatments in oncology and inflammatory diseases.
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